molecular formula C7H16N2O B2559563 (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol CAS No. 1350706-54-5

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol

Cat. No.: B2559563
CAS No.: 1350706-54-5
M. Wt: 144.218
InChI Key: NDZINGHRTXRLEX-ZETCQYMHSA-N
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Description

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring substituted with an aminopropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Functional Group Introduction:

    Chiral Resolution: The chiral center at the 3-position can be introduced using chiral catalysts or by starting with a chiral precursor.

    Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions or by using hydroxyl-containing starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-1-(3-Aminopropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(3-Aminopropyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities.

    1-(3-Aminopropyl)pyrrolidine: Lacks the hydroxyl group, which can affect its reactivity and interactions.

    3-Hydroxy-1-(3-aminopropyl)pyrrolidine: A positional isomer with different chemical properties.

Uniqueness

(3S)-1-(3-Aminopropyl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both an aminopropyl group and a hydroxyl group. This combination of functional groups and chirality can result in distinct biological activities and reactivity compared to similar compounds.

Properties

IUPAC Name

(3S)-1-(3-aminopropyl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZINGHRTXRLEX-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350706-54-5
Record name (3S)-1-(3-aminopropyl)pyrrolidin-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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